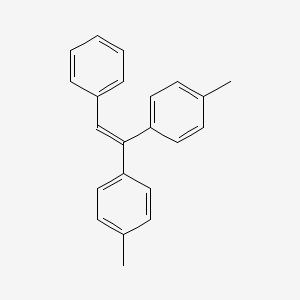
2H-Tetrazole, 2,5-bis(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Tetrazole, 2,5-bis(4-methylphenyl)- is a synthetic organic compound belonging to the tetrazole family Tetrazoles are heterocyclic compounds characterized by a five-membered ring consisting of four nitrogen atoms and one carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazole, 2,5-bis(4-methylphenyl)- typically involves a [3+2] cycloaddition reaction between an aryl diazonium and trimethylsilyldiazomethane . This method is advantageous due to its efficiency and the moderate conditions required. The reaction is usually carried out in the presence of a catalyst, such as silica-supported sodium bisulfate, which facilitates the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions . These methods aim to achieve high yields while minimizing environmental impact. The use of non-toxic reagents and easy extraction processes further enhances the industrial viability of these synthetic routes.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Tetrazole, 2,5-bis(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The tetrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Silica-supported sodium bisulfate, iodine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions typically produce amines.
Applications De Recherche Scientifique
2H-Tetrazole, 2,5-bis(4-methylphenyl)- has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioisostere, mimicking the properties of other biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as a component in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2H-Tetrazole, 2,5-bis(4-methylphenyl)- involves its interaction with molecular targets through its tetrazole ring. The compound’s nitrogen-rich structure allows it to form stable complexes with various metal ions and participate in electron transfer reactions. These interactions can influence biological pathways and molecular targets, making it a valuable tool in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Tetrazole: A tautomer of 2H-Tetrazole, differing in the position of the double bonds.
5-Phenyltetrazole: Another tetrazole derivative with a phenyl group attached to the ring.
2H-Tetrazole, 2,5-dimethyl-: A similar compound with two methyl groups instead of 4-methylphenyl groups.
Uniqueness
2H-Tetrazole, 2,5-bis(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two 4-methylphenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
59635-32-4 |
|---|---|
Formule moléculaire |
C15H14N4 |
Poids moléculaire |
250.30 g/mol |
Nom IUPAC |
2,5-bis(4-methylphenyl)tetrazole |
InChI |
InChI=1S/C15H14N4/c1-11-3-7-13(8-4-11)15-16-18-19(17-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
Clé InChI |
RBNUWSFGUVVFMH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN(N=N2)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate](/img/structure/B14608839.png)



![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(2-cyclohexylethyl)piperidine](/img/structure/B14608850.png)
![N-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B14608862.png)
![5-[(4-aminophenyl)sulfonylamino]-2-[(E)-2-[4-[(4-aminophenyl)sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B14608867.png)



